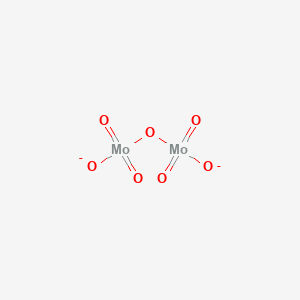

Dimolybdate(2-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimolybdate(2-) is a divalent inorganic anion obtained by removal of both protons from dimolybdic acid. It is a molybdenum oxoanion and a divalent inorganic anion. It is a conjugate base of a hydrogen dimolybdate.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Nutrient Supply:

Dimolybdate(2-) plays a crucial role in agriculture as a source of molybdenum, an essential micronutrient for plants. Molybdenum is vital for nitrogen fixation in legumes, enhancing their growth and yield. For instance, disodium molybdate (Na₂MoO₄), which contains the dimolybdate ion, is widely used in fertilizers to correct molybdenum deficiencies in soils, particularly in crops like alfalfa and peas .

Impact on Plant Health:

Research has shown that the application of dimolybdate can significantly improve the nitrogen uptake efficiency in plants. It facilitates the conversion of nitrates into amino acids, which are critical for plant growth . A study indicated that using disodium molybdate at low concentrations can lead to improved crop yields without adverse effects on plant health .

Catalytic Applications

Catalysis in Organic Synthesis:

Dimolybdate(2-) has been investigated as a catalyst for various organic reactions. For example, disodium molybdate dihydrate has been utilized as a heterogeneous catalyst for the one-pot synthesis of benzopyranopyrimidine derivatives. This method is notable for its efficiency and mild reaction conditions, avoiding complex workup procedures .

Environmental Catalysis:

In environmental applications, dimolybdate compounds have been explored for their ability to catalyze reactions that convert carbon dioxide into useful chemicals. The incorporation of dimolybdate into catalytic systems has shown promise in enhancing reaction rates and selectivity .

Materials Science

Synthesis of Advanced Materials:

Dimolybdate(2-) ions are involved in the synthesis of various advanced materials, including polyoxomolybdates and metal-organic frameworks. These materials exhibit unique properties that make them suitable for applications in electronics and photonics .

Staining Agents in Microscopy:

Dimolybdate compounds are also used as staining agents in transmission electron microscopy (TEM). Their ability to form stable complexes with biological samples enhances contrast and resolution during imaging, facilitating better visualization of cellular structures .

Case Studies

Toxicological Considerations

While dimolybdate(2-) has beneficial applications, its use must be carefully managed due to potential toxicity at high concentrations. Studies have documented adverse effects such as anemia and growth retardation in animal models exposed to elevated levels of molybdenum from compounds like disodium molybdate . Therefore, understanding the dosage and environmental impact is crucial for safe application.

Eigenschaften

Molekularformel |

Mo2O7-2 |

|---|---|

Molekulargewicht |

303.9 g/mol |

IUPAC-Name |

oxido-(oxido(dioxo)molybdenio)oxy-dioxomolybdenum |

InChI |

InChI=1S/2Mo.7O/q;;;;;;;2*-1 |

InChI-Schlüssel |

APHWKGWBFHQXIT-UHFFFAOYSA-N |

SMILES |

[O-][Mo](=O)(=O)O[Mo](=O)(=O)[O-] |

Kanonische SMILES |

[O-][Mo](=O)(=O)O[Mo](=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.